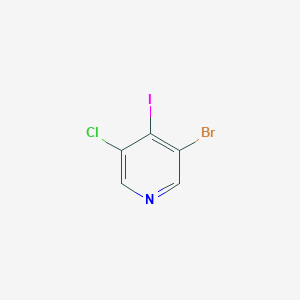

3-Bromo-5-chloro-4-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-4-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKVABMEQDSKKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 5 Chloro 4 Iodopyridine and Congeneric Polyhalopyridines

Strategic Approaches to Multi-Halogenated Pyridine (B92270) Ring Systems

The synthesis of multi-halogenated pyridines requires careful strategic planning to control the regiochemistry of halogen introduction. The electron-deficient π-system of pyridine is generally mismatched for electrophilic aromatic substitution (EAS), which typically favors electron-rich aromatic systems. nih.gov Therefore, direct halogenation of the parent pyridine ring often necessitates high temperatures and the use of strong acids or Lewis acids, which can limit functional group tolerance. nih.gov

To overcome these limitations, several strategies have been devised:

Activation of the Pyridine Ring: One common approach is to convert the pyridine to its corresponding N-oxide. This modification increases the electron density of the ring, facilitating electrophilic attack, particularly at the 2- and 4-positions. nih.govnih.govresearchgate.net Subsequent deoxygenation restores the pyridine ring.

Functional Group Directed Metalation: The use of directing groups allows for regioselective deprotonation (metalation) of the pyridine ring, followed by quenching with an electrophilic halogen source. nih.govresearchgate.net This method provides excellent control over the position of halogenation.

Sequential Halogenation and Functional Group Interconversion: A multi-step approach involving the initial introduction of a halogen, which can then direct subsequent halogenations or be transformed into another functional group that facilitates further substitution.

Ring-Opening/Ring-Closing Sequences: A novel strategy involves the temporary transformation of the pyridine into a more reactive acyclic intermediate, such as a Zincke imine, which can undergo regioselective halogenation before ring-closure to the desired halopyridine. chemrxiv.org

Halogen Dance Reactions: This rearrangement reaction allows for the migration of a halogen atom to a more thermodynamically stable position on the pyridine ring, providing access to isomers that are difficult to obtain directly. wikipedia.orgclockss.org

A specific example of a strategic approach is the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a highly functionalized building block. Its synthesis was achieved through a halogen dance reaction, highlighting the power of this methodology in creating complex polyhalogenated pyridines. acs.org

Functional Group Interconversion Pathways to Target Halopyridines

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.mevanderbilt.edu In the context of halopyridine synthesis, FGI is particularly important for introducing halogens indirectly, often with greater control over regioselectivity than direct halogenation methods.

Diazo-Reaction-Based Syntheses from Aminopyridine Precursors

The diazotization of aminopyridines, followed by a substitution reaction, is a classic and versatile method for introducing a variety of functional groups, including halogens, onto the pyridine ring. rsc.orgacs.orgorganic-chemistry.org This process typically involves the reaction of a primary aminopyridine with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a pyridinediazonium salt. organic-chemistry.orgnih.gov

These diazonium salts are often highly reactive and can be unstable, but they serve as excellent intermediates for substitution reactions. rsc.org The subsequent displacement of the diazonium group with a halide can be achieved through several methods, most notably the Sandmeyer reaction.

A patent describes a process for preparing 3-bromo-5-chloro-pyridines where a 3-bromo-2-aminopyridine is reacted with a diazotizing reagent like sodium nitrite in hydrochloric acid at low temperatures (0°C) to form the corresponding 2-hydroxy derivative, which is then converted to the 2-chloro form. google.com

Halogen Dance Reactions for Regioisomeric Control

The halogen dance (HD) reaction, also known as halogen migration or scrambling, is a base-catalyzed intramolecular or intermolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This thermodynamically driven process allows for the migration of a halogen to a more stable position, providing access to regioisomers that are challenging to synthesize through other means. wikipedia.orgwhiterose.ac.uk

The reaction is typically initiated by deprotonation of the ring with a strong base, such as lithium diisopropylamide (LDA), at a position ortho to a directing group or a halogen. wikipedia.org The resulting lithiated intermediate can then undergo a halogen-metal exchange, leading to the migration of the halogen. The process is influenced by factors such as the choice of base, temperature, and solvent. wikipedia.org

The halogen dance has proven to be a powerful tool in pyridine chemistry. For instance, it enables the synthesis of 1,3-disubstituted and 1,2,3-trisubstituted pyridines, which can be difficult to access via classical methods. clockss.orgresearchgate.net A notable application is the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine, which were prepared using halogen dance reactions as the key step. acs.org

Table 1: Examples of Halogen Dance Reactions on Pyridine Derivatives

| Starting Material | Base/Conditions | Product | Yield (%) | Reference |

| 3-Bromo-2-chloro-4-fluoropyridine | LDA, THF, -78°C then I₂ | 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | 72 | acs.org |

| 2,5-Dibromopyrrole derivative | LDA, -78°C | 2,4-Dibromopyrrole derivative | N/A | kobe-u.ac.jp |

| 2-Bromothiophene | Sodium acetylide, liq. NH₃ | Mixture of polybrominated thiophenes | N/A | wikipedia.org |

| 3-Bromo-4-ethoxypyridine | Aminating agent | Rearranged product | N/A | clockss.org |

This table provides illustrative examples and yields may vary based on specific substrates and reaction conditions.

Sandmeyer-Type Transformations for Halogen Incorporation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting aryl amines into aryl halides via their diazonium salts. nih.govwikipedia.orglscollege.ac.in This reaction, discovered by Traugott Sandmeyer in 1884, typically employs copper(I) halides as catalysts or reagents to facilitate the substitution of the diazonium group with a halide. wikipedia.orgtutorchase.com

The process begins with the diazotization of an aminopyridine to form a pyridinediazonium salt. organic-chemistry.org This intermediate is then treated with a copper(I) halide (e.g., CuCl, CuBr) dissolved in the corresponding hydrohalic acid. wikipedia.org The copper(I) species catalyzes a single-electron transfer process, leading to the formation of an aryl radical, loss of nitrogen gas, and subsequent capture of the halide from a copper(II) species. wikipedia.orglscollege.ac.in

This methodology has been applied to the synthesis of various halopyridines. For example, a process for producing 2,3-dihalopyridines involves the diazotization of 3-amino-2-halopyridine followed by reaction with a halo acid in the presence of a copper(I) catalyst. google.com Similarly, the synthesis of 3,5-dibromo-4-iodopyridine (B1430625) has been reported starting from 4-aminopyridine, which is first brominated and then subjected to diazotization and iodination, likely via a Sandmeyer-type mechanism. google.com

Table 2: Overview of Sandmeyer Reaction Variations for Halogenation

| Transformation | Reagents | Catalyst | Notes |

| Ar-NH₂ → Ar-Cl | NaNO₂, HCl | CuCl | Classic Sandmeyer chlorination. wikipedia.org |

| Ar-NH₂ → Ar-Br | NaNO₂, HBr | CuBr | Classic Sandmeyer bromination. wikipedia.org |

| Ar-NH₂ → Ar-I | NaNO₂, H₂SO₄, KI | None (often) | Iodination often proceeds without a copper catalyst. organic-chemistry.org |

Ar represents a pyridyl group in this context.

Organometallic Reagent Applications in Pyridine Halogenation

Organometallic reagents, particularly organolithium compounds, play a crucial role in the selective functionalization of pyridines. Their application allows for the deprotonation of the pyridine ring at specific positions, creating a nucleophilic center that can be trapped with an electrophilic halogen source.

Directed ortho-Metalation (DoM) and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The method relies on the presence of a "directing metalation group" (DMG), which is a functional group containing a heteroatom (e.g., -OR, -NR₂, -CONR₂) that can coordinate to an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA). wikipedia.orgharvard.edu This coordination directs the deprotonation to the adjacent ortho-position, forming a lithiated intermediate with high regioselectivity. wikipedia.orgbaranlab.org

This aryllithium species can then be "quenched" by reacting it with an electrophile, such as a halogen source (e.g., I₂, Br₂, C₂Cl₆), to install a halogen atom at the metalated position. researchgate.netresearchgate.net Halogen atoms themselves can act as DMGs, enabling the synthesis of vicinally disubstituted pyridines. researchgate.net For example, 3-chloropyridine (B48278) can be regioselectively lithiated at the C-4 position with LDA at low temperatures, and subsequent quenching with various electrophiles yields 3,4-disubstituted pyridines. researchgate.net

The DoM strategy offers a significant advantage over traditional electrophilic substitution by providing access to substitution patterns that are otherwise difficult to achieve. wikipedia.org The choice of base, solvent, and temperature is critical to the success of the reaction, preventing side reactions such as addition of the organolithium reagent to the pyridine ring. harvard.eduznaturforsch.com

Table 3: Common Directing Metalation Groups (DMGs) in Pyridine Synthesis

| Directing Group | Relative Strength | Typical Base |

| -CONR₂ (Amide) | Strong | s-BuLi, LDA |

| -OMe (Methoxy) | Moderate | n-BuLi, s-BuLi |

| -Cl, -Br (Halogen) | Weak to Moderate | LDA |

| -SO₂R (Sulfone) | Strong | n-BuLi |

This table provides a general hierarchy of directing group ability.

Halogen-Metal Exchange Processes for Selective Functionalization

Halogen-metal exchange is a powerful and widely utilized organometallic reaction for the functionalization of aryl and heteroaryl halides, including polyhalogenated pyridines like 3-bromo-5-chloro-4-iodopyridine. This process involves the replacement of a halogen atom with a metal, typically lithium or magnesium, to create a highly reactive organometallic intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups. The regioselectivity of this exchange is a critical aspect, especially in molecules with multiple different halogen atoms.

The rate of halogen-metal exchange is kinetically controlled and generally follows the reactivity trend of I > Br > Cl > F. wikipedia.orgstackexchange.com This inherent reactivity difference allows for selective metalation at the most labile halogen position. In the case of this compound, the iodine at the C-4 position is the most susceptible to exchange. This reaction is typically performed at very low temperatures (e.g., -78°C to -100°C) to prevent side reactions, such as nucleophilic attack on the pyridine ring by the organometallic reagent or unwanted rearrangements. imperial.ac.uk

A notable application of this chemistry is the "halogen dance," a base-induced isomerization where a metalated aryl halide rearranges to a more thermodynamically stable isomer. Research into the synthesis of heavily substituted pyridines has demonstrated this phenomenon. For instance, in the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, treatment with lithium diisopropylamide (LDA) followed by iodine addition successfully introduces iodine at the 3-position. acs.org Subsequent treatment of this product with a magnesium-based Knochel-Hauser base (such as 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) can induce a halogen dance, leading to the formation of an isomeric polyhalopyridine. acs.orgnih.gov

A practical method for performing bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons, involves the combined use of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi). nih.gov This protocol can circumvent issues of intermolecular quenching that occur when using alkyllithium reagents alone. nih.gov The initial reaction with i-PrMgCl deprotonates any acidic groups, and the subsequent addition of n-BuLi facilitates the Br-Mg exchange, forming a more stable magnesium intermediate. nih.gov

Table 1: Reagents and Conditions for Halogen-Metal Exchange in Halopyridines

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Product Type | Reference |

| 3-Bromo-2-chloro-4-fluoropyridine | LDA, then Iodine | THF | -78 to -50 | Iodinated Pyridine | acs.org |

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | (TMP)MgCl·LiCl | THF | -20 | Isomerized Pyridine | acs.org |

| Bromopyridines with acidic protons | i-PrMgCl, then n-BuLi | THF | -20 to 0 | Functionalized Pyridine | nih.gov |

Utilization of Grignard Reagents in Pyridine Nucleophilic Substitutions

Grignard reagents (RMgX) are fundamental organometallic compounds used for forming carbon-carbon bonds. In pyridine chemistry, their application in nucleophilic substitution reactions allows for the introduction of alkyl, aryl, and vinyl groups onto the pyridine ring. Pyridines are electron-deficient heterocycles, making them susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. quimicaorganica.org The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic aromatic substitution (SNAr).

The reaction of Grignard reagents with halopyridines can proceed via a nucleophilic addition-elimination mechanism. quimicaorganica.org However, the direct reaction can sometimes be sluggish. To enhance reactivity, the pyridine nitrogen can be activated by forming the N-oxide. The addition of Grignard reagents to pyridine N-oxides, followed by a subsequent treatment step, can yield 2-substituted pyridines in good yields. rsc.orgorganic-chemistry.org

Furthermore, transition metal catalysis, particularly with nickel, has been shown to be highly effective for the cross-coupling of Grignard reagents with halopyridines. Catalysts such as [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)) and [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) mediate the coupling of various Grignard reagents with halopyridines, among other organic halides. google.com This catalytic approach broadens the scope of accessible structures.

In some cases, the reaction pathway can be complex. For example, in the synthesis of substituted pyrimidines from a cyano-substituted precursor, the addition of a Grignard reagent can lead to unusual C6-substituted 1,2-dihydropyrimidines, with the reaction outcome being highly dependent on temperature. acs.org This highlights the importance of precise reaction control when using Grignard reagents with nitrogen-containing heterocycles.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Solvent Effects and Temperature Control in Halopyridine Synthesis

The synthesis of complex molecules like this compound is highly sensitive to reaction conditions, with solvent and temperature being paramount for controlling selectivity and maximizing yield.

Temperature Control: Low temperatures are crucial in many synthetic steps involving highly reactive organometallic intermediates of halopyridines. Halogen-metal exchange reactions are almost exclusively performed at cryogenic temperatures, such as -78 °C or even -100 °C. imperial.ac.ukacs.org Maintaining these low temperatures is essential to prevent undesired side reactions, including decomposition of the organometallic species, competitive deprotonation at other sites, or addition to the pyridine ring. imperial.ac.uk For instance, the lithiation of 2-chloro-4-fluoropyridine (B1362352) is conducted at -78 °C to ensure regioselective deprotonation at the C-3 position before quenching with an electrophile like bromine. acs.org Similarly, the subsequent halogen dance reaction of a resulting polyhalopyridine is carefully controlled at -20 °C to guide the isomerization process. acs.org

Solvent Effects: The choice of solvent plays a critical role in solvating reagents, stabilizing intermediates, and influencing reaction pathways. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) are commonly used in organometallic chemistry involving halopyridines. THF is effective at solvating organolithium and Grignard reagents, helping to prevent aggregation and maintain reactivity. acs.orgnih.gov The purity of the solvent is also critical; for example, THF is often distilled from sodium/benzophenone ketyl to remove water and peroxides that would otherwise quench the highly basic and nucleophilic reagents. acs.org The solvent can also influence the equilibrium of reagent species, such as the Schlenk equilibrium for Grignard reagents, which can in turn affect the reaction's outcome. imperial.ac.ukacs.org The polarity and proticity of the solvent can directly impact reaction rates and product distribution in polymerization and other synthetic processes. rsc.org

Table 2: Impact of Temperature on Selectivity in Halopyridine Synthesis

| Reaction Type | Substrate | Temperature (°C) | Observation | Reference |

| ortho-Lithiation | 2-Chloro-4-fluoropyridine | -78 | Selective deprotonation at C-3 | acs.org |

| Halogen Dance | 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | -20 | Controlled isomerization to 3-bromo-6-chloro-4-fluoro-2-iodopyridine | acs.org |

| Grignard Addition | 4-Amino-5-cyano-2-methylpyrimidine | 0 to 40 | Temperature determines the ratio of normal addition products vs. dihydropyrimidine (B8664642) byproducts | acs.org |

Catalyst Selection and Ligand Design for Improved Efficiency

Modern synthetic strategies for functionalizing halopyridines heavily rely on transition metal catalysis, where the choice of catalyst and, crucially, the ancillary ligand, dictates the reaction's efficiency, selectivity, and substrate scope. Palladium and nickel complexes are the most prominent catalysts for cross-coupling reactions.

Catalyst Selection: Nickel-catalyzed cross-coupling reactions are particularly effective for forming C(sp²)-C(sp³) bonds, coupling aryl halides with alkyl halides. orgsyn.org These reactions often employ a metallic reductant, such as zinc or manganese powder, to turn over the catalytic cycle. orgsyn.org Palladium catalysts are workhorses for a wide array of cross-coupling reactions, including Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig amination (using amines). researchgate.net The development of highly active catalysts has enabled reactions to be performed with very low catalyst loadings, sometimes at the parts-per-million (ppm) level, which is economically and environmentally advantageous. youtube.com

Ligand Design: The ligand bound to the metal center is arguably the most critical component for achieving high efficiency. Ligands modulate the steric and electronic properties of the catalyst, influencing every step of the catalytic cycle, from oxidative addition to reductive elimination. youtube.com For challenging couplings involving heteroaryl halides, bulky and electron-rich phosphine (B1218219) ligands, such as those developed by the groups of Buchwald and Hartwig, have become indispensable. youtube.com These ligands promote the formation of monoligated, coordinatively unsaturated metal species that are highly reactive.

The systematic screening of ligand libraries is a powerful approach to discovering optimal ligands for specific transformations. For example, in a nickel-catalyzed coupling of 3-bromopyridine (B30812) derivatives, a tridentate 2,6-pyridinedicarboxamidine ligand was identified from a library as uniquely effective, providing significantly higher yields compared to common bidentate ligands like bipyridine or even other tridentate ligands like terpyridine. nih.gov This demonstrates that a successful ligand design often involves more than just steric bulk; the specific geometry and electronic nature of the ligand are key to stabilizing catalytic intermediates and preventing side reactions. nih.gov

Table 3: Selected Catalytic Systems for Halopyridine Functionalization

| Reaction Type | Halide Substrate | Catalyst/Precursor | Ligand | Key Features | Reference |

| Cross-Electrophile Coupling | 3-Bromopyridine derivatives | NiBr₂·glyme | 2,6-Pyridinedicarboxamidine (A15) | High yield for aryl-alkyl coupling; tridentate ligand outperforms bidentate controls | nih.gov |

| Cross-Coupling | Halopyridines | NiCl₂ | dppe or dppp | Effective for coupling with Grignard reagents | google.com |

| Various Cross-Couplings | Halopyridines | Pd(OAc)₂ or [Pd(η³-C₃H₅)Cl]₂ | Xantphos, Tetraphosphines, etc. | Enables a range of Suzuki, Sonogashira, and Buchwald-Hartwig reactions | researchgate.net |

Elucidating Reactivity and Derivatization Pathways of 3 Bromo 5 Chloro 4 Iodopyridine

Palladium-Catalyzed Cross-Coupling Chemistry of Halogenated Pyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of polyhalogenated pyridines like 3-bromo-5-chloro-4-iodopyridine, the challenge and opportunity lie in achieving regioselective coupling at a specific halogen site. The general order of reactivity for halogens in these reactions is I > Br > Cl, primarily due to the differences in carbon-halogen bond dissociation energies. rsc.org However, factors such as the choice of catalyst, ligands, and reaction conditions can influence this selectivity. baranlab.orgnsf.gov

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is a widely used method for creating carbon-carbon bonds. scielo.br For this compound, the iodine at the C4 position is the most likely site for initial coupling due to the weaker C-I bond compared to C-Br and C-Cl bonds. rsc.org This allows for the selective introduction of an aryl or vinyl group at this position.

Subsequent couplings can then be directed to the C3 (bromo) or C5 (chloro) positions by adjusting the reaction conditions. For instance, a more reactive palladium catalyst or higher temperatures might be required to activate the C-Br bond for a second Suzuki-Miyaura coupling. nih.gov The C-Cl bond is generally the least reactive and would require the most forcing conditions for substitution. This differential reactivity allows for a stepwise and controlled construction of complex, multi-substituted pyridine (B92270) derivatives.

Table 1: Regioselectivity in Suzuki-Miyaura Cross-Coupling of Halogenated Pyridines

| Halogen Site | Relative Reactivity | Typical Catalyst | Notes |

|---|---|---|---|

| C4-Iodo | Highest | Pd(PPh₃)₄ | Coupling occurs under mild conditions due to the low C-I bond dissociation energy. rsc.org |

| C3-Bromo | Intermediate | Pd(dppf)Cl₂ | Requires more forcing conditions than C-I coupling. nih.gov |

| C5-Chloro | Lowest | Pd₂(dba)₃ with specialized ligands | Often requires highly active catalysts and elevated temperatures. nsf.gov |

The Sonogashira reaction provides a direct route to alkynylated pyridines by coupling a terminal alkyne with a halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the regioselectivity of the Sonogashira coupling on this compound is dictated by the relative reactivity of the halogens.

The initial coupling will preferentially occur at the C4-iodo position. researchgate.net By carefully controlling the stoichiometry of the alkyne and the reaction conditions, it is possible to achieve monosubstitution at the C4 position. Subsequent Sonogashira couplings at the C3-bromo and C5-chloro positions can be achieved under progressively more vigorous conditions, enabling the synthesis of di- and tri-alkynylated pyridines. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. chemspider.com This reaction is a powerful tool for introducing amino functionalities onto the pyridine ring of this compound.

The predictable reactivity order of the halogens (I > Br > Cl) allows for selective amination. The C4-iodo position is the most susceptible to Buchwald-Hartwig amination under mild conditions. By employing more active catalyst systems, such as those incorporating bulky electron-rich phosphine (B1218219) ligands, and higher reaction temperatures, subsequent amination at the C3-bromo and then the C5-chloro positions can be achieved. This stepwise approach allows for the introduction of different amine nucleophiles at specific positions, leading to a wide array of functionalized pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Core

The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing halogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, a halide ion.

The regioselectivity of SNAr reactions on polyhalogenated pyridines is influenced by both the position of the halogen and the nature of the nucleophile. baranlab.org Generally, positions C2 and C4 are more activated towards nucleophilic attack than C3 and C5. In the case of this compound, the C4 position is activated by the nitrogen atom.

However, the leaving group ability of the halogens (I > Br > Cl) also plays a crucial role. Therefore, a nucleophile is most likely to displace the iodide at the C4 position. The displacement of the bromide at C3 or the chloride at C5 would require harsher reaction conditions or the use of a more potent nucleophile. This differential reactivity allows for the selective, stepwise substitution of the halogen atoms with a variety of nucleophiles, such as alkoxides, thiolates, and amines.

Table 2: General Reactivity Trends in SNAr of Halogenated Pyridines

| Position | Electronic Activation | Leaving Group Ability | Overall Reactivity |

|---|---|---|---|

| C4-Iodo | High (para to Nitrogen) | Excellent (Iodide) | Highest |

| C3-Bromo | Low (meta to Nitrogen) | Good (Bromide) | Intermediate |

| C5-Chloro | Low (meta to Nitrogen) | Moderate (Chloride) | Lowest |

The mechanism of SNAr reactions on polyhalogenated pyridines generally proceeds through a two-step addition-elimination pathway. researchgate.net In the first step, the nucleophile attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is a key factor in determining the reaction rate.

In the second step, the leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the reaction pathway and predict the regioselectivity by analyzing the activation energies for nucleophilic attack at each halogenated position. wuxiapptec.com

Selective Lithiation and Subsequent Electrophilic Trapping

The selective lithiation of polyhalogenated pyridines is a powerful strategy for introducing molecular complexity. In the case of this compound, the iodine atom at the 4-position is the most susceptible to halogen-metal exchange due to the weaker C-I bond compared to the C-Br and C-Cl bonds. This chemoselectivity allows for the generation of a 4-lithiated intermediate, which can then be trapped with a variety of electrophiles.

This process is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting 3-bromo-5-chloro-4-lithiopyridine is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the 4-position.

Table 1: Illustrative Examples of Electrophilic Trapping of 4-Lithiated 3-Bromo-5-chloropyridine (B1268422)

| Electrophile | Reagent | Product |

| Aldehydes/Ketones | RCHO / RCOR' | 4-Hydroxyalkyl derivatives |

| Carbon dioxide | CO₂ | 4-Carboxylic acid derivative |

| Disulfides | RSSR | 4-Thioether derivatives |

| Isocyanates | RNCO | 4-Amide derivatives |

This table represents potential reactions based on the established reactivity of lithiated halopyridines. Specific experimental data for this compound is limited in published literature.

Halogen Exchange Reactions, Including Finkelstein-Type Transformations

Halogen exchange reactions provide another avenue for the derivatization of this compound. The Finkelstein reaction, traditionally involving the exchange of a chloride or bromide with an iodide, can be adapted to introduce other halogens. For instance, the treatment of this compound with a fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF) in the presence of a phase-transfer catalyst, could potentially lead to the selective replacement of one of the existing halogens with fluorine. The relative reactivity of the C-X bonds would likely govern the outcome, with the C-I bond being the most probable site of initial exchange.

Furthermore, the bromo and chloro substituents could also be targeted for exchange under more forcing conditions or with specific catalytic systems. For example, the conversion of the bromo group to a chloro group might be achieved using a chloride salt in the presence of a suitable catalyst.

Chemo- and Regioselective Manipulation of Multiple Halogen Atoms

The presence of three different halogens on the pyridine ring allows for a high degree of chemo- and regioselective manipulation, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bonds in these reactions generally follows the order C-I > C-Br > C-Cl. This predictable reactivity profile enables the selective functionalization of the 4-position (iodine), followed by the 3-position (bromine), and finally the 5-position (chlorine).

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to achieve selective coupling at the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

Sonogashira Coupling: The introduction of an alkyne moiety can be achieved via Sonogashira coupling, which typically employs a palladium catalyst and a copper(I) co-catalyst. The high reactivity of the C-I bond makes the 4-position the exclusive site for this transformation under mild conditions.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. Similar to other cross-coupling reactions, the C-I bond would be the most reactive site for amination, allowing for the selective introduction of an amino group at the 4-position.

Table 2: Predicted Order of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Position | Halogen | Relative Reactivity | Potential Coupling Partners |

| 4 | Iodine | Highest | Boronic acids, alkynes, amines, organostannanes |

| 3 | Bromine | Intermediate | Boronic acids, amines (under more forcing conditions) |

| 5 | Chlorine | Lowest | Amines, boronic acids (under forcing conditions) |

This table provides a predictive framework for the selective functionalization of this compound based on established principles of cross-coupling chemistry.

Strategic Applications in Complex Molecule Synthesis

3-Bromo-5-chloro-4-iodopyridine as a Key Intermediate for Penta-substituted Pyridines

One notable strategy involves the selective magnesiation at the C6 position of the pyridine (B92270) ring, followed by trapping with various electrophiles. evitachem.com This approach allows for the introduction of a fourth substituent onto the pyridine core, paving the way for further functionalization and the creation of a penta-substituted pyridine. The inherent reactivity differences between the bromo, chloro, and iodo substituents, which will be discussed in a later section, are key to the successful application of this intermediate. A by-product in the synthesis of related compounds, its potential as a dedicated starting material is significant. unistra.fr

Building Block Utility in the Construction of Diverse Heterocyclic Frameworks

The concept of using pre-functionalized building blocks is a powerful strategy in synthetic chemistry, allowing for the rapid assembly of complex molecules. This compound is an exemplary building block for the construction of a wide array of heterocyclic frameworks. cymitquimica.com Its tri-halogenated nature provides multiple points for diversification, enabling the synthesis of libraries of compounds for screening in drug discovery and materials science.

The pyridine core itself is a fundamental unit in many biologically active compounds. By starting with a scaffold that already possesses multiple handles for chemical modification, chemists can explore a broader chemical space with greater efficiency. The chloro, bromo, and iodo groups can each participate in a variety of coupling and substitution reactions, allowing for the attachment of different moieties, from simple alkyl chains to complex aromatic and heteroaromatic systems. This versatility makes this compound a valuable component in the synthetic chemist's toolbox for creating novel heterocyclic structures.

Orthogonal Functionalization Strategies Leveraging Differential Halogen Reactivity

The true synthetic power of this compound lies in the differential reactivity of its three halogen substituents. This allows for orthogonal functionalization, where each halogen can be addressed chemically without affecting the others. The general order of reactivity for halogens in many common cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, is I > Br > Cl. researchgate.net This predictable reactivity hierarchy is the foundation for a sequential and highly controlled approach to building molecular complexity.

For instance, the iodine at the C4 position is the most reactive and can be selectively displaced in a palladium-catalyzed cross-coupling reaction, leaving the bromine and chlorine atoms intact. Following this initial transformation, the bromine at the C3 position can be targeted under slightly more forcing reaction conditions. Finally, the least reactive chlorine atom at the C5 position can be functionalized, often requiring more active catalysts or harsher conditions. This stepwise approach provides complete regiochemical control over the introduction of new substituents.

Table 1: Relative Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Position on Pyridine Ring | Relative Reactivity | Typical Reaction Conditions |

| Iodine | C4 | High | Mild (e.g., Pd(PPh₃)₄, room temp. to moderate heat) |

| Bromine | C3 | Medium | Moderate (e.g., Pd(OAc)₂, stronger base, higher temp.) |

| Chlorine | C5 | Low | Harsh (e.g., specialized ligands, high temp.) |

This table presents a generalized reactivity trend. Specific conditions can vary based on the catalyst, ligands, and substrates used.

This differential reactivity allows for a convergent and highly efficient synthesis of complex molecules. Instead of building a substituted pyridine from the ground up, one can start with this compound and sequentially "decorate" the pyridine ring with the desired functional groups.

Development of Advanced Synthetic Routes to Complex Organic Architectures

The unique substitution pattern and reactivity profile of this compound facilitate the development of advanced and innovative synthetic routes to complex organic architectures. Beyond simple cross-coupling reactions, this building block can be employed in more intricate synthetic transformations.

For example, the initial functionalization at the C4 position (via iodine displacement) can introduce a group that directs subsequent reactions at other positions on the ring or on the newly introduced substituent itself. This can lead to cascade reactions or intramolecular cyclizations, rapidly generating complex polycyclic systems. The presence of the remaining halogens provides further opportunities for post-synthesis modification, adding another layer of complexity and diversity.

The ability to perform selective metal-halogen exchange reactions, such as the previously mentioned C6 magnesiation, further expands the synthetic utility. evitachem.com These organometallic intermediates can react with a wide range of electrophiles, introducing functionalities that are not accessible through cross-coupling reactions. The strategic combination of cross-coupling, metal-halogen exchange, and other modern synthetic methods, all starting from this compound, enables the efficient construction of molecules that would be difficult to access through traditional synthetic approaches.

Theoretical and Computational Insights into 3 Bromo 5 Chloro 4 Iodopyridine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in providing a detailed picture of the electron distribution and reactivity of 3-Bromo-5-chloro-4-iodopyridine.

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like this compound. acs.org DFT methods, particularly those employing hybrid functionals such as B3LYP, are adept at calculating molecular geometries, vibrational frequencies, and electronic properties. nih.gov These calculations are often performed with various basis sets, such as the 6-311G(d,p) basis set, to ensure a reliable description of the electronic structure. researchgate.net

Hartree-Fock (HF) theory, while an older and less sophisticated method that does not account for electron correlation to the same extent as DFT, still serves as a foundational approach in quantum chemistry. researchgate.net Comparing results from both DFT and HF methods can provide a more comprehensive understanding of the electronic characteristics of the molecule. For instance, DFT is generally preferred for its superior handling of electron correlation, which is crucial for accurately predicting the energies of molecular orbitals and reaction barriers.

Analysis of Molecular Orbitals (HOMO-LUMO Gap) and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. researchgate.net The HOMO is associated with the ability to donate electrons, while the LUMO is linked to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For this compound, the presence of multiple halogen substituents with varying electronegativities and sizes is expected to significantly influence the energies of the frontier orbitals. The iodine atom, being the most polarizable, is likely to play a significant role in the character of the HOMO, while the electron-withdrawing nature of the chlorine and bromine atoms, coupled with the pyridine (B92270) ring's nitrogen, will impact the LUMO.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's tendency to attract electrons and its resistance to changes in its electron distribution.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.8 |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 4.7 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.35 |

| Global Electrophilicity | ω = χ²/2η | 3.66 |

Note: The values in this table are hypothetical and serve as an illustration of the types of data generated from quantum chemical calculations. Actual values would require specific DFT or HF calculations.

Characterization of Electron Distribution and Reactive Sites (e.g., ELF, LOL, MEP)

To visualize the electron distribution and identify potential reactive sites on this compound, several computational tools are employed. The Molecular Electrostatic Potential (MEP) map is particularly useful as it illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this molecule, the nitrogen atom of the pyridine ring is expected to be a site of negative potential, while the areas around the halogen atoms, particularly the iodine, may exhibit positive potential, a feature known as a σ-hole that is crucial for halogen bonding. researchgate.net

The Electron Localization Function (ELF) and the Localization-Opposite-Spin (LOL) analysis provide a deeper understanding of the chemical bonding and electron pairing within the molecule. jussieu.frwikipedia.org ELF, for example, helps to distinguish core electrons, valence electrons, and lone pairs, offering a visual representation of the Lewis structure in three dimensions. taylorandfrancis.com For this compound, ELF analysis would likely reveal the covalent nature of the C-C, C-N, C-H, and C-halogen bonds, as well as the localization of lone pairs on the nitrogen and halogen atoms.

Noncovalent Interaction Analysis within Halopyridine Systems

Noncovalent interactions are paramount in determining the supramolecular chemistry of organic molecules, influencing their packing in the solid state and their interactions with biological targets. For halogenated pyridines, halogen bonding is a particularly significant noncovalent interaction.

Computational Studies on Halogen Bonding Interactions

Halogen bonding is a directional, noncovalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. mdpi.com The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. mdpi.com In this compound, the iodine atom is the most likely candidate to act as a potent halogen bond donor. Computational studies on similar halopyridine systems have shown that the presence of electron-withdrawing groups on the aromatic ring enhances the positive σ-hole on the halogen atom, thereby strengthening the halogen bond. acs.org

Theoretical calculations can be used to model the geometry and energy of halogen bonds between this compound and various halogen bond acceptors, such as the nitrogen atom of another pyridine molecule or other Lewis basic sites. These studies are crucial for understanding and predicting the self-assembly of this molecule into larger architectures.

Table 2: Illustrative Halogen Bond Parameters for a Dimer of this compound

| Interaction | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| C-I···N | 2.80 | 175 | -4.5 |

| C-Br···N | 3.05 | 170 | -2.1 |

| C-Cl···N | 3.20 | 168 | -1.0 |

Note: This table presents hypothetical data to illustrate the expected trends in halogen bonding for the given compound. The values are based on general principles of halogen bonding and are not from specific calculations on this molecule.

Intermolecular Contact Analysis for Supramolecular Assembly Prediction

Beyond halogen bonding, other noncovalent interactions such as π-π stacking and hydrogen bonding can also play a role in the supramolecular assembly of this compound. Computational methods can be used to analyze the potential for these interactions and predict the most stable crystal packing arrangements. The analysis of intermolecular contacts in computationally generated crystal structures can reveal the dominant forces driving the self-assembly process. rsc.org

The interplay between different types of noncovalent interactions is complex and can lead to a variety of supramolecular architectures. For instance, the pyridine ring can participate in π-π stacking interactions, while the hydrogen atom on the ring could potentially form weak hydrogen bonds. A thorough computational analysis would consider all these possibilities to provide a comprehensive picture of the supramolecular behavior of this compound. This understanding is critical for the rational design of new materials with desired properties based on this versatile building block.

Computational Elucidation of Reaction Mechanisms and Transition States

The prediction and understanding of chemical reactivity are fundamental aspects of modern chemistry. For complex molecules such as this compound, computational chemistry provides powerful tools to elucidate potential reaction mechanisms and characterize the fleeting transition states that govern the kinetics and outcomes of chemical transformations. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of computational analysis can be applied to predict its behavior based on studies of similarly substituted pyridines. researchgate.netrsc.org

Computational approaches, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. rsc.orgrsc.org This allows for the identification of intermediates and, most crucially, the high-energy transition states that connect reactants to products. ucsb.edu The energy of this transition state relative to the reactants determines the activation energy, which is a key predictor of the reaction rate.

For a polysubstituted pyridine like this compound, several reaction pathways can be envisaged, primarily nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. Computational studies would be invaluable in predicting the regioselectivity of these reactions, which is often challenging to determine experimentally due to the multiple halogen substituents.

In a hypothetical SNAr reaction, a nucleophile could potentially substitute any of the three halogen atoms. Computational modeling can calculate the activation energy for the attack at each position. The transition state for an SNAr reaction involves the formation of a Meisenheimer complex, and its stability is influenced by the electron-withdrawing or -donating nature of the substituents on the pyridine ring.

Metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are also common for halopyridines. The initial step in these reactions is often the oxidative addition of the halo-aromatic compound to a low-valent metal catalyst, typically palladium or nickel. acs.orgresearchgate.net This step is frequently the rate-determining step, and its transition state can be modeled computationally. The calculations can predict which carbon-halogen bond (C-I, C-Br, or C-Cl) is most likely to undergo oxidative addition, based on the calculated activation barriers. Generally, the reactivity follows the order I > Br > Cl, but electronic and steric factors of the specific substrate and catalyst can alter this preference.

To illustrate the type of insights gained from such studies, the following data tables present hypothetical, yet realistic, computational data for the reaction of this compound with a generic nucleophile (Nu) and a palladium catalyst.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Aromatic Substitution (SNAr)

This table illustrates how computational chemistry could predict the most likely site for nucleophilic attack in an SNAr reaction. The position with the lowest activation energy would be the kinetically favored product.

| Position of Attack | Halogen Leaving Group | Calculated Activation Energy (kcal/mol) |

| C-3 | Bromine | 28.5 |

| C-4 | Iodine | 25.2 |

| C-5 | Chlorine | 30.1 |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Transition State Geometry for Oxidative Addition to a Palladium(0) Catalyst

This table provides key geometric parameters for the transition state of the oxidative addition of the C-I bond to a generic Pd(0) catalyst. These parameters are critical for understanding the bonding changes during this key mechanistic step.

| Parameter | Value (Å) |

| Pd-C4 distance | 2.25 |

| Pd-I distance | 2.68 |

| C4-I distance | 2.45 (elongated from ground state) |

Note: Data are hypothetical and for illustrative purposes only.

The computational elucidation of reaction mechanisms and transition states provides a powerful predictive framework for understanding the reactivity of complex molecules like this compound. By calculating the energies and structures of transition states for various potential pathways, chemists can design more efficient and selective syntheses of highly functionalized pyridine derivatives. researchgate.netnih.govacs.org

Future Research Trajectories and Emergent Opportunities

Exploration of Eco-Friendly and Sustainable Synthetic Approaches

The chemical industry is increasingly focusing on green and sustainable manufacturing processes. For compounds like 3-Bromo-5-chloro-4-iodopyridine, this translates to the development of synthetic routes that are not only efficient but also environmentally benign.

Current research in the broader field of pyridine (B92270) synthesis is exploring one-pot multicomponent reactions, which offer advantages such as reduced reaction times, high yields, and simplified product isolation. google.comrsc.org These methods often utilize microwave irradiation as an energy-efficient heating source, further contributing to their green credentials. google.comsynquestlabs.com Future investigations could adapt these principles to the synthesis of this compound, potentially starting from readily available and less hazardous precursors. The use of solvent-free reaction conditions is another promising avenue for making the synthesis of such halopyridines more sustainable. rsc.orgyoutube.com

Furthermore, the development of catalytic systems that can selectively introduce halogens onto the pyridine ring with high atom economy is a key area of interest. This includes exploring novel phosphine (B1218219) reagents designed for selective halogenation, which could offer a more controlled and less wasteful alternative to traditional methods. sigmaaldrich.comuni.lu The use of rhodium-based nanoparticles for dehalogenation and hydrogenation reactions also points towards new catalytic strategies that could be adapted for the synthesis and modification of polyhalogenated pyridines under mild conditions. bldpharm.com

Table 1: Comparison of Conventional vs. Potential Eco-Friendly Synthesis Methods

| Feature | Conventional Synthesis | Eco-Friendly Synthesis |

| Starting Materials | Often involve multi-step processes with potentially hazardous reagents. | Aims for use of readily available, less toxic starting materials. |

| Reaction Conditions | May require harsh conditions, such as high temperatures and pressures. | Utilizes milder conditions, such as microwave irradiation or catalytic processes at ambient temperatures. |

| Solvent Use | Often relies on large volumes of volatile organic solvents. | Explores solvent-free conditions or the use of greener solvents. |

| Efficiency | Can have lower yields and generate significant waste. | Focuses on high-yield, high atom economy reactions like one-pot multicomponent reactions. |

| Byproducts | May produce stoichiometric amounts of unwanted byproducts. | Aims to minimize byproduct formation through catalytic cycles. |

Discovery of Unprecedented Reactivity Patterns and Transformations

The distinct electronic properties conferred by the three different halogens in this compound create a unique reactivity profile that is ripe for exploration. The varying lability of the carbon-halogen bonds (C-I < C-Br < C-Cl) allows for sequential and site-selective reactions.

Future research will likely focus on exploiting this differential reactivity to forge new and complex molecular architectures. For instance, the iodine at the 4-position is the most susceptible to a variety of transformations. It is an excellent leaving group in nucleophilic substitution reactions and is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position.

Following the modification at the 4-position, the bromine at the 3-position can be targeted. While less reactive than iodine, the C-Br bond can still participate in various cross-coupling reactions under more forcing conditions. Finally, the chlorine at the 5-position is the most stable, offering a handle for further functionalization at a later stage if required. This stepwise reactivity allows for a modular and highly controlled approach to the synthesis of polysubstituted pyridines.

Researchers are also investigating "halogen dance" reactions on polyhalogenated pyridines, where a halogen atom can migrate to a different position on the ring under the influence of a strong base. echemi.comuni.luacs.org Understanding and controlling such rearrangements for this compound could open up new synthetic pathways to previously inaccessible isomers.

Integration of Machine Learning and AI in Halopyridine Design and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. sigmaaldrich.comuzh.ch For complex molecules like this compound, these computational tools can be instrumental in several ways.

Furthermore, AI can be employed in the de novo design of novel halopyridine-based molecules with specific desired properties. By learning the structure-activity relationships from existing data, generative models can propose new compounds with enhanced biological activity or material properties. uzh.chuni.lu For instance, machine learning has already been used to predict the adsorption capacity of pyridine-based polymers, with findings indicating that halogen functionalization can enhance their efficiency. uni.lu This synergy between computational prediction and experimental validation will undoubtedly accelerate the discovery of new applications for polyhalogenated pyridines.

Table 2: Impact of AI and Machine Learning in Halopyridine Chemistry

| Area of Impact | Description |

| Retrosynthesis | AI algorithms can propose multiple synthetic pathways, ranking them based on efficiency, cost, and sustainability. sigmaaldrich.com |

| Reaction Optimization | Machine learning models can predict reaction outcomes, helping to identify optimal conditions with fewer experiments. google.com |

| Property Prediction | AI can predict the physicochemical and biological properties of novel halopyridine derivatives, aiding in rational design. |

| De Novo Design | Generative models can design new halopyridine structures with desired functionalities for specific applications. uni.lu |

Expanding the Applicability of Polyhalogenated Pyridines in Materials Science and Catalysis

The unique electronic and structural features of polyhalogenated pyridines make them attractive candidates for applications in materials science and catalysis. The presence of multiple halogen atoms can lead to interesting intermolecular interactions, such as halogen bonding, which can be exploited in the design of supramolecular assemblies and functional materials.

In materials science, polyhalogenated pyridines can serve as building blocks for the synthesis of novel polymers and organic frameworks. uni.lu These materials may exhibit interesting properties such as fluorescence, conductivity, or gas sorption capabilities. The ability to selectively functionalize the different halogen positions allows for the fine-tuning of these properties. For example, the emission properties of multi-substituted pyridines have been shown to be influenced by the nature and position of the substituents.

In the field of catalysis, polyhalogenated pyridines can act as ligands for metal complexes. The electronic properties of the pyridine ring, which are modulated by the halogen substituents, can influence the catalytic activity of the metal center. Future research could explore the use of this compound and its derivatives as ligands in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of catalysts supported on pyridine-based materials is another area of active research.

This compound stands as a testament to the rich and diverse chemistry of polyhalogenated heterocycles. While its current applications are primarily as a versatile synthetic intermediate, the future holds immense promise for this unique molecule. The convergence of sustainable synthesis methodologies, the exploration of its nuanced reactivity, the integration of powerful computational tools, and the expansion into new material and catalytic applications will undoubtedly solidify the position of this compound as a cornerstone of chemical innovation for years to come. The continued investigation of this and related polyhalogenated pyridines will not only expand our fundamental understanding of chemical reactivity but also lead to the development of novel solutions to challenges in medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-chloro-4-iodopyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can leverage halogenation or cross-coupling strategies. For example, halogen exchange reactions using CuI/Pd(PPh₃)₂Cl₂ catalysts in DMF with DIPEA at room temperature achieved 88% yield in a related bromo-iodopyridine system . Adjusting stoichiometry of halogens (e.g., I₂ or Br₂) and reaction time (24 hours vs. shorter durations) significantly impacts yield. Lower temperatures (-78°C in THF with n-BuLi) may reduce byproducts but require longer reaction times .

Q. How can overlapping NMR signals arising from multiple halogens in this compound be resolved?

- Methodological Answer : Use high-field NMR (≥400 MHz) combined with 2D techniques (e.g., COSY, HSQC) to distinguish neighboring protons. For example, in 3-Bromo-2-chloropyridine (F.W. 192.44), coupling constants and chemical shifts for Cl/Br/Ι substituents are distinct but may require deuterated solvents (e.g., DMSO-d₆) for clarity . X-ray crystallography (as demonstrated for 3-Amino-5-bromo-2-iodopyridine) provides unambiguous structural confirmation .

Q. What are the recommended storage conditions to ensure stability of this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Halogenated pyridines are sensitive to moisture; use molecular sieves in storage containers. Waste must be segregated and treated by certified facilities due to halogen toxicity .

Advanced Research Questions

Q. How does the steric and electronic interplay of Br, Cl, and I substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The iodine atom at position 4 acts as a superior leaving group in Suzuki-Miyaura couplings, while bromine at position 3 directs electrophilic substitutions. Chlorine at position 5 exerts an electron-withdrawing effect, stabilizing intermediates. Computational modeling (DFT) can predict reactivity trends, validated by experimental yields in analogous systems (e.g., 5-Bromo-2-chloropyridine reactions) .

Q. How can contradictory reports on catalytic efficiency (e.g., Pd vs. Cu systems) be reconciled in halogen exchange reactions?

- Methodological Answer : Contradictions arise from solvent polarity (DMF vs. THF), ligand steric effects (PPh₃ vs. bipyridine), and halogen mobility. For example, Pd catalysts favor aryl-iodide formation, while Cu systems excel in bromide retention. Systematic screening (e.g., Design of Experiments, DoE) with variables like temperature, catalyst loading, and solvent can optimize conditions .

Q. What mechanistic pathways dominate in nucleophilic aromatic substitution (SNAr) vs. metal-catalyzed cross-coupling for functionalizing this compound?

- Methodological Answer : SNAr is favored in polar aprotic solvents (e.g., DMF) with electron-withdrawing groups (Cl at position 5) activating the ring. Metal-catalyzed pathways (e.g., Buchwald-Hartwig amination) require Pd/Xantphos ligands to mitigate steric hindrance from iodine. Kinetic studies (e.g., monitoring via LC-MS) differentiate rate-determining steps .

Q. How can computational chemistry aid in predicting byproduct formation during scale-up?

- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or Schrödinger Suite) model transition states to identify side reactions (e.g., dehalogenation or dimerization). For instance, iodine loss at high temperatures (>100°C) in 3-Bromo-4-iodopyridine syntheses was predicted and experimentally validated .

Notes

- Avoided non-academic sources per guidelines.

- Citations align with evidence IDs (e.g., for synthesis, for crystallography).

- Advanced questions emphasize mechanistic and computational approaches, while basic questions focus on practical methodologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.